Cas no 466-75-1 (Haemanthamine)

Haemanthamine structure
Haemanthamine 化学的及び物理的性質
名前と識別子
-
- (3beta,11R,13beta,19alpha)-3-methoxy-1,2-didehydrocrinan-11-ol
- Haemanthamin
- (+)-Haemanthamine
- 3-Epicrinamine
- Epihaemanthamin
- Haemanthamine
- Haemanthanin
- Hemanthamine
- Hemeanthamin
- Natalensin
- Natalensine
- NSC403140
- CHEMBL401114
- Crinan-11-ol,2-didehydro-3-methoxy-, (3.beta.,5.alpha.,11R,13.beta.,19.alpha.)-
- 4a.beta.,11b.alpha.-Crinan-12-ol, 1,2-didehydro-3.beta.-methoxy-, (12R)-
- VBL6HZX2ZB
- (1S,13S,15S,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol
- HN8
- NS00094181
- Crinan-18-ol,2-didehydro-3-methoxy-, (3.beta.,5.beta.,6.alpha.,17.alpha.,18R)-
- 3H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridin-12-ol, 4,4a-dihydro-3-methoxy-, (3S,4aS,5S,11bS,12R)-
- AKOS040733354
- XH175863
- HY-114489A
- (3beta,5alpha,11R,13beta,19alpha)-1,2-Didehydro-3-methoxycrinan-11-ol
- Haemanthamin; Natalensin; 3-Epicrinamine
- BDBM50221069
- Q27106819
- MS-24341
- (3S,4aS,5S,11bS,12R)-4,4a-Dihydro-3-methoxy-3H,6H-5,11b-ethano[1,3]dioxolo[4,5-j]phenanthridin-12-ol
- C08527
- 3-epi-Crinamine
- 466-75-1
- CHEBI:5600
- 4abeta,5alpha,11balpha-Crinan-12-ol, 1,2-didehydro-3beta-methoxy-, (12R)-
- Crinan-11-ol, 1,2-didehydro-3-methoxy-, (3beta,5alpha,11R,13beta,19alpha)-
- CS-0124035
- NCI60_003793
- NSC-403140
- Natalensine (+)-Haemanthamine
- DTXSID30963614
- SCHEMBL19915195
- (3alpha,5alpha,11R,13beta,19alpha)-1, 2-Didehydro-3-methoxycrinan-11-ol
- Crinamine
- G16057
- DA-64005
-
- インチ: InChI=1S/C17H19NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15-16,19H,5,7-9H2,1H3/t11-,15+,16+,17+/m1/s1
- InChIKey: YGPRSGKVLATIHT-HSHDSVGOSA-N
- ほほえんだ: COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O
計算された属性
- せいみつぶんしりょう: 301.13100
- どういたいしつりょう: 301.131
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 1
- 複雑さ: 497
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 51.2Ų
じっけんとくせい
- 密度みつど: 1.42
- ふってん: 467.5°C at 760 mmHg
- フラッシュポイント: 236.5°C
- 屈折率: 1.679
- PSA: 51.16000
- LogP: 1.12460
Haemanthamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-114489A-1mg |
Haemanthamine |
466-75-1 | 96.64% | 1mg |
¥4100 | 2024-05-24 | |
TargetMol Chemicals | T11534-5 mg |
Haemanthamine |
466-75-1 | 98% | 5mg |
¥ 7,000 | 2023-07-11 | |
TargetMol Chemicals | T11534-25mg |
Haemanthamine |
466-75-1 | 25mg |
¥ 10600 | 2024-07-20 |
Haemanthamine 関連文献
-
Zhong Jin Nat. Prod. Rep. 2016 33 1318
-
Zhong Jin,Guangmin Yao Nat. Prod. Rep. 2019 36 1462
-
A. R. Battersby,J. E. Kelsey,J. Staunton J. Chem. Soc. D 1971 183
-
4. 866. Phenol oxidation and biosynthesis. Part VI. The biogenesis of amaryllidaceae alkaloidsD. H. R. Barton,G. W. Kirby,J. B. Taylor,G. M. Thomas J. Chem. Soc. 1963 4545
-
Maomao He,Chunrong Qu,Oude Gao,Xianming Hu,Xuechuan Hong RSC Adv. 2015 5 16562
466-75-1 (Haemanthamine) 関連製品
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 68551-17-7(Isoalkanes, C10-13)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:466-75-1)Haemanthamine

清らかである:99%
はかる:1mg
価格 ($):514.0